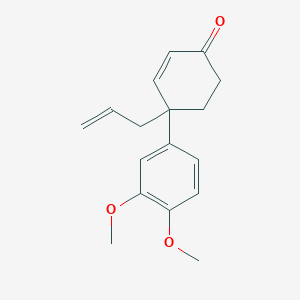
4-(3,4-Dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(3,4-diméthoxyphényl)-4-prop-2-énylcyclohex-2-én-1-one est un composé organique qui appartient à la classe des cyclohexénones. Ce composé est caractérisé par la présence d'un cycle cyclohexène substitué par un groupe 3,4-diméthoxyphényle et un groupe prop-2-ényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(3,4-diméthoxyphényl)-4-prop-2-énylcyclohex-2-én-1-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que la 3,4-diméthoxybenzaldéhyde et la cyclohexanone.
Condensation aldolique : La première étape implique une réaction de condensation aldolique entre la 3,4-diméthoxybenzaldéhyde et la cyclohexanone en présence d'une base comme l'hydroxyde de sodium. Cette réaction forme une β-hydroxycétone intermédiaire.
Déshydratation : La β-hydroxycétone intermédiaire subit une déshydratation pour former la cétone α,β-insaturée correspondante.
Alkylation : La dernière étape implique l'alkylation de la cétone α,β-insaturée avec un agent alkylant approprié, comme le bromure d'allyle, pour introduire le groupe prop-2-ényle.
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-(3,4-diméthoxyphényl)-4-prop-2-énylcyclohex-2-én-1-one peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(3,4-diméthoxyphényl)-4-prop-2-énylcyclohex-2-én-1-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)
Substitution : Différents nucléophiles tels que les halogénures, les amines ou les thiols
Principaux produits formés
Oxydation : Acides carboxyliques, cétones
Réduction : Alcools, alcanes
Substitution : Dérivés substitués avec différents groupes fonctionnels
4. Applications de la recherche scientifique
La 4-(3,4-diméthoxyphényl)-4-prop-2-énylcyclohex-2-én-1-one présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(3,4-diméthoxyphényl)-4-prop-2-énylcyclohex-2-én-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines impliquées dans des processus biologiques.
Voies : Il peut moduler les voies de signalisation, conduisant à des modifications des fonctions cellulaires telles que la prolifération, l'apoptose ou le métabolisme.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthoxyphénéthylamine : Un analogue présentant des caractéristiques structurelles similaires mais des groupes fonctionnels différents.
3,4-Diméthoxyphénylacétonitrile : Un autre composé apparenté avec un groupe nitrile au lieu du cycle cyclohexénone.
Propriétés
Formule moléculaire |
C17H20O3 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3/c1-4-9-17(10-7-14(18)8-11-17)13-5-6-15(19-2)16(12-13)20-3/h4-7,10,12H,1,8-9,11H2,2-3H3 |
Clé InChI |
HOFFUVFVLXOICK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


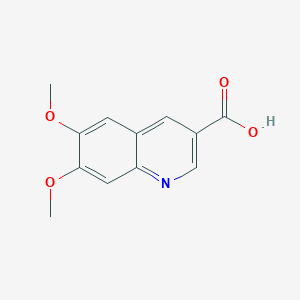
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

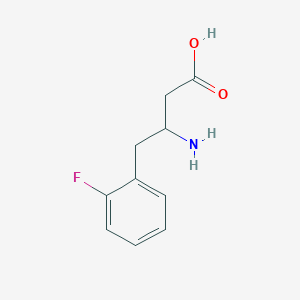
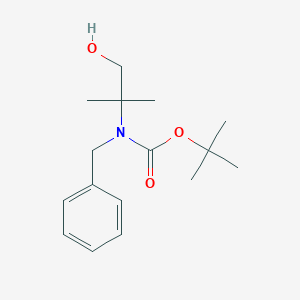
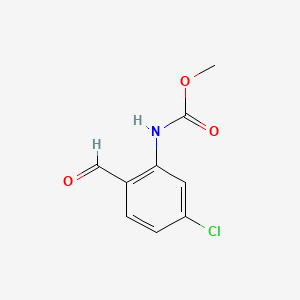
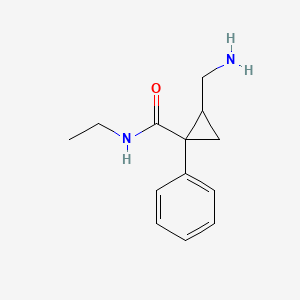
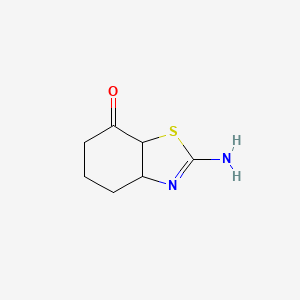
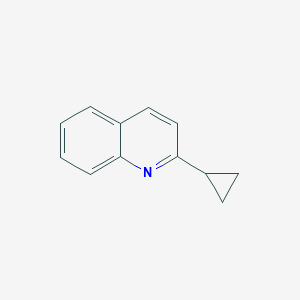
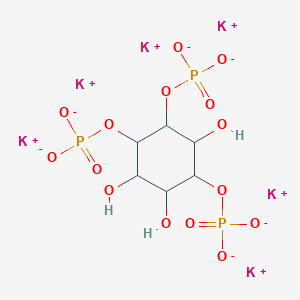
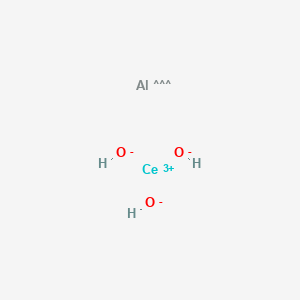
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
